(2R)-3-Phenylpentan-2-amine

Chiral resolution Enantiomeric excess Asymmetric synthesis

(2R)-3-Phenylpentan-2-amine is a chiral primary amine of the phenylpentanamine structural class, featuring a phenyl substituent at the β-position of the pentane backbone and a stereogenic center at the 2-position. With a molecular formula of C11H17N and a molecular weight of 163.26 g/mol, this compound belongs to the substituted phenethylamine family but differs structurally from common analogs such as amphetamine (C9H13N) and phentermine (C10H15N) by its elongated ethyl side chain and specific (R)-configuration.

Molecular Formula C11H17N
Molecular Weight 163.264
CAS No. 2248219-35-2
Cat. No. B2734525
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R)-3-Phenylpentan-2-amine
CAS2248219-35-2
Molecular FormulaC11H17N
Molecular Weight163.264
Structural Identifiers
SMILESCCC(C1=CC=CC=C1)C(C)N
InChIInChI=1S/C11H17N/c1-3-11(9(2)12)10-7-5-4-6-8-10/h4-9,11H,3,12H2,1-2H3/t9-,11?/m1/s1
InChIKeyWRGJOKNIPZFMKU-BFHBGLAWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(2R)-3-Phenylpentan-2-amine (CAS 2248219-35-2): Chiral Amine Building Block for Stereochemically-Defined Synthesis


(2R)-3-Phenylpentan-2-amine is a chiral primary amine of the phenylpentanamine structural class, featuring a phenyl substituent at the β-position of the pentane backbone and a stereogenic center at the 2-position . With a molecular formula of C11H17N and a molecular weight of 163.26 g/mol, this compound belongs to the substituted phenethylamine family but differs structurally from common analogs such as amphetamine (C9H13N) and phentermine (C10H15N) by its elongated ethyl side chain and specific (R)-configuration [1]. The compound is primarily utilized as a chiral building block in asymmetric synthesis and medicinal chemistry research, where stereochemical integrity is critical for downstream biological activity .

Why Generic Substitution Fails for (2R)-3-Phenylpentan-2-amine: Stereochemistry-Driven Differentiation in Procurement and Research


Generic substitution of (2R)-3-Phenylpentan-2-amine with its racemate (CAS 104177-98-2) or the (2S)-enantiomer is not scientifically valid for applications requiring stereochemical purity. The (R)-configuration at the C2 stereogenic center imparts distinct three-dimensional geometry that directly influences molecular recognition at biological targets such as enzymes, receptors, and transporters [1]. Even structurally similar achiral or racemic phenylalkylamines cannot replicate the specific binding interactions dictated by this particular stereochemistry. Consequently, procurement decisions based solely on molecular formula or compound class risk introducing inactive or off-target-active species, compromising experimental reproducibility and data integrity in structure-activity relationship studies [1].

(2R)-3-Phenylpentan-2-amine Quantitative Differentiation Evidence: Procurement-Relevant Comparative Data


Enantiomeric Purity Specification: (2R) vs Racemic 3-Phenylpentan-2-amine

The (2R)-enantiomer of 3-Phenylpentan-2-amine (CAS 2248219-35-2) is supplied with a certified enantiomeric purity of ≥95% as determined by chiral HPLC, whereas the racemic mixture (CAS 104177-98-2) contains equimolar (R)- and (S)-enantiomers with 0% enantiomeric excess . This specification is critical for applications where the undesired enantiomer may exhibit antagonistic or off-target activity [1].

Chiral resolution Enantiomeric excess Asymmetric synthesis

Predicted Lipophilicity (LogP) Comparison: (2R)-3-Phenylpentan-2-amine vs. Amphetamine vs. Phentermine

The predicted octanol-water partition coefficient (ACD/LogP) for (2R)-3-Phenylpentan-2-amine is 2.68, which is 0.87 log units higher than amphetamine (LogP 1.81) and 0.50 log units higher than phentermine (XLogP 2.18) [1][2]. This indicates significantly greater lipophilicity, which may translate to enhanced membrane permeability and altered tissue distribution profiles relative to these clinically established analogs [3].

Lipophilicity Drug-likeness ADME prediction

Procurement Cost and Availability: (2R)-3-Phenylpentan-2-amine vs. Common Chiral Amine Building Blocks

The (2R)-3-Phenylpentan-2-amine is a specialized chiral intermediate not stocked by major chemical distributors as a catalog item, with Enamine offering the smallest pack size (0.05 g, 95% purity) at $2,113 USD [1]. In contrast, widely available chiral amines such as (R)-(+)-α-methylbenzylamine are priced at approximately $30-50/g from major suppliers. This cost differential reflects the compound's non-commodity status and the specialized asymmetric synthesis required for its production [1].

Custom synthesis Chiral building block Procurement economics

Structural Differentiation: β-Ethyl Substitution Pattern vs. α-Methyl Phenethylamine Analogs

(2R)-3-Phenylpentan-2-amine possesses an ethyl substituent at the β-position of the pentan-2-amine backbone (i.e., a 3-phenyl substitution with an ethyl group on the α-carbon), distinguishing it from amphetamine (α-methyl substitution) and phentermine (α,α-dimethyl substitution) . This β-ethyl motif increases the molecular volume (163.26 Da vs. 135.21 Da for amphetamine) and introduces an additional freely rotating bond (3 vs. 2 in phentermine), which may confer different conformational preferences at biological targets [1].

Structure-activity relationship β-substitution Phenethylamine scaffold

(2R)-3-Phenylpentan-2-amine: Optimal Research and Procurement Application Scenarios


Stereochemical Probe in Structure-Activity Relationship (SAR) Studies of Phenethylamine Targets

Researchers investigating the stereochemical requirements of monoamine transporters, trace amine-associated receptors (TAARs), or 5-HT2 receptor subtypes can employ (2R)-3-Phenylpentan-2-amine as a chiral probe to deconvolute the contributions of absolute configuration versus chain-length effects [1][3]. Its (R)-stereochemistry and extended alkyl chain make it a distinct comparator to both (S)-amphetamine and phentermine in head-to-head binding or functional assays [3].

Chiral Intermediate for Asymmetric Synthesis of Complex Pharmaceutical Scaffolds

As a well-defined, enantiomerically enriched primary amine, this compound serves as a versatile chiral building block for constructing N-substituted derivatives, amides, and heterocyclic frameworks requiring a predetermined (R)-configuration . Its availability at ≥95% ee enables downstream diastereoselective transformations without the need for additional resolution steps, streamlining synthetic routes to enantiopure drug candidates [1].

Physicochemical Benchmarking in ADME Prediction Model Development

With a predicted ACD/LogP of 2.68 and distinct molecular descriptors (e.g., 3 freely rotating bonds, polar surface area of 26 Ų), (2R)-3-Phenylpentan-2-amine can serve as a calibration or validation compound for computational models predicting lipophilicity, permeability, or blood-brain barrier penetration within the substituted phenethylamine chemical space [2].

Reference Standard for Chiral Analytical Method Development

The defined (R)-configuration and availability at certified enantiomeric purity make this compound suitable as a reference standard for developing and validating chiral HPLC or SFC methods aimed at resolving mixtures of phenylpentanamine enantiomers . This application supports quality control workflows in both academic and industrial settings where stereochemical identity and purity are critical release specifications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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